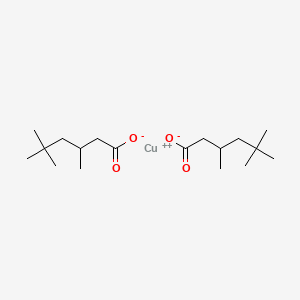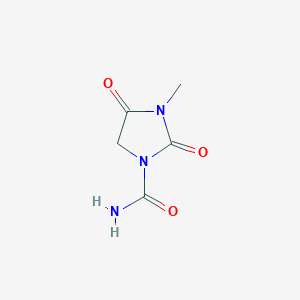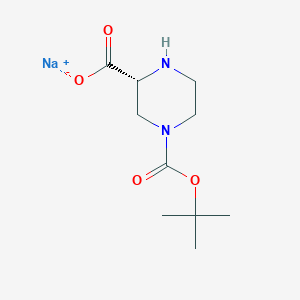
1-Undecyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an undecyl group (a chain of eleven carbon atoms) attached to the nitrogen atom in the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows: [ \text{Imidazole} + \text{1-Bromoundecane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Undecyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring into imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Undecyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-undecyl-1H-imidazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antifungal Activity: It inhibits the synthesis of ergosterol, an essential component of fungal cell membranes, thereby impairing cell membrane integrity.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
1-Undecyl-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
1-Butyl-1H-imidazole: Another imidazole derivative with a four-carbon alkyl chain, used in ionic liquids and as a solvent.
1-Phenyl-1H-imidazole: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and applications in organic synthesis.
Uniqueness: this compound’s long alkyl chain imparts unique hydrophobic properties, making it particularly useful in applications requiring amphiphilic molecules, such as surfactants and corrosion inhibitors.
Properties
CAS No. |
65155-61-5 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-undecylimidazole |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-15-14-16/h11,13-14H,2-10,12H2,1H3 |
InChI Key |
PKCPMTJMGADWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)



![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)

![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)


![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)


![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
